D-Glucamine

Catalog No.
S599736
CAS No.
488-43-7
M.F
C6H15NO5
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glucamine

CAS Number

488-43-7

Product Name

D-Glucamine

IUPAC Name

(2R,3R,4R,5S)-6-aminohexane-1,2,3,4,5-pentol

Molecular Formula

C6H15NO5

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6+/m0/s1

InChI Key

SDOFMBGMRVAJNF-SLPGGIOYSA-N

SMILES

C(C(C(C(C(CO)O)O)O)O)N

Synonyms

1-Amino-1-deoxy-D-glucitol, 1-Amino-1-deoxysorbitol, Glycamine

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)N

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N

Pharmaceutical Research:

  • Excipient: D-Glucamine serves as a versatile excipient in pharmaceutical formulations, acting as a stabilizer, pH adjuster, or osmotic agent. This enhances the stability, shelf life, and delivery of other drugs within the formulation. [Source: Biosynth, ]
  • Contrast Media: In combination with iodinated organic compounds, D-Glucamine forms X-ray contrast media. This allows clear visualization of internal organs during X-ray imaging procedures. [Source: Biosynth, ]

Biological Research:

  • Precursor Molecule: D-Glucamine serves as a precursor molecule for the formation of glycosylated proteins and lipids, which are essential components of cell membranes and play crucial roles in various biological functions. Studying D-Glucamine metabolism helps researchers understand these complex processes. [Source: TCI America, ]
  • Aging and Longevity: Recent research suggests that D-Glucamine supplementation may influence lifespan in certain organisms. Studies on nematodes and mice indicate that D-Glucamine might extend lifespan by triggering metabolic pathways related to energy production and mitochondrial health. However, further research is needed to understand its potential application in humans. [Source: Nature Communications, ]

Other Applications:

  • Buffering Agent: D-Glucamine finds use as a buffering agent in specific laboratory assays, such as the determination of serum alkaline phosphatase activity. This helps maintain a consistent pH environment, crucial for accurate enzyme activity measurements. [Source: Clinical Chemistry, ]

D-Glucamine, also known as 1-amino-1-deoxy-D-glucitol, is an amino sugar derived from D-glucose. It is characterized by the presence of an amino group replacing one hydroxyl group in the glucose structure. This compound exists predominantly in a cyclic form, specifically as D-glucopyranose, and is recognized for its role in biological systems and industrial applications. D-Glucamine is particularly notable for its use in chelation processes and as a building block in the synthesis of various pharmaceuticals and biochemicals .

D-glucamine's mechanism of action depends on the context of its use.

  • In pharmaceutical formulations: It acts as a stabilizer by preventing aggregation of other molecules, adjusts pH through its buffering capacity, and creates an osmotic pressure gradient for controlled drug delivery [].
  • In X-ray contrast media: When combined with iodinated organic compounds, D-glucamine helps improve the contrast in X-ray images [].
Due to its functional groups. Key reactions include:

  • N-acylation: D-Glucamine can undergo acylation to form N-acyl derivatives, which are important for synthesizing pharmaceutical compounds.
  • Glycosylation: It can act as a glycosyl donor in glycosylation reactions, leading to the formation of glycosides.
  • Reductive amination: The amino group allows D-glucamine to participate in reductive amination reactions, where it can react with carbonyl compounds to form imines or amines .

These reactions highlight its versatility as a reagent in organic synthesis.

D-Glucamine exhibits various biological activities. It is involved in metabolic pathways and has been studied for its potential therapeutic effects. Some notable aspects include:

  • Role in chitin synthesis: D-glucamine is a precursor to N-acetyl-D-glucosamine, which is essential for forming chitin, a structural component in the exoskeletons of arthropods and cell walls of fungi.
  • Potential anti-inflammatory effects: While marketed for osteoarthritis treatment, clinical evidence supporting its efficacy remains inconclusive .
  • Chelating properties: D-glucamine can chelate metal ions, making it useful in bioremediation and environmental applications .

D-Glucamine can be synthesized through various methods:

  • From D-glucose: The most common method involves the conversion of D-glucose through enzymatic or chemical processes that introduce an amino group.
  • Chemical modification: D-glucose can be treated with ammonia or amine derivatives under acidic conditions to yield D-glucamine.
  • Biological synthesis: Certain microorganisms can produce D-glucamine from glucose through fermentation processes .

These methods allow for both large-scale production and fine-tuning of the compound's properties.

D-Glucamine finds applications across several fields:

  • Pharmaceuticals: Used as an excipient or active ingredient in drug formulations due to its biocompatibility and ability to enhance solubility.
  • Agriculture: Utilized as a chelating agent for micronutrients in fertilizers, improving nutrient availability for plants.
  • Environmental science: Employed in remediation processes to remove heavy metals from contaminated water sources .

Research on D-glucamine interactions focuses on its chelation capabilities and biological effects:

  • Metal ion interactions: Studies have shown that D-glucamine can effectively bind metal ions such as boron, enhancing its utility in environmental applications .
  • Biological interactions: Investigations into how D-glucamine interacts with cellular components reveal potential pathways for therapeutic applications, although more research is needed to establish definitive effects .

D-Glucamine shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure CharacteristicsUnique Features
N-acetyl-D-glucosamineContains an acetyl group on the amino sugarImportant precursor for chitin synthesis
D-glucosamineA simpler form lacking the additional amino groupPrimarily used as a dietary supplement
D-mannosamineAn epimer of glucosamine with different stereochemistryInvolved in cell signaling and adhesion processes
N,N-dimethyl-D-glucosamineA dimethylated derivative of glucosamineExhibits different solubility and reactivity

D-Glucamine's unique combination of amino functionality and sugar structure distinguishes it from these compounds, particularly regarding its chelation properties and potential biological activities .

Reductive Amination and Derivatization Pathways

D-Glucamine is synthesized via reductive amination of glucose, where the aldehyde group of glucose reacts with ammonia under reducing conditions. This process yields a six-carbon chain with five hydroxyl groups and a primary amine at position 6 (Fig. 1). Subsequent derivatization often targets the amine group for N-alkylation or acylation. For example, N-methyl-D-glucamine, a widely used derivative, is produced by reductive amination using methylamine instead of ammonia.

Recent studies have optimized reaction conditions to achieve >95% yields by employing sodium cyanoborohydride (NaBH₃CN) in methanol at 50°C. This method minimizes side reactions while maintaining stereochemical integrity.

N-Alkylation and Acylation Strategies

Functionalization of D-glucamine’s amine group enables the creation of amphiphilic structures:

Reaction TypeReagentProduct ApplicationYield (%)Source
N-Alkylation1-BromodecaneSurfactants88.6
N-AcylationFluorous carboxylic acidsChiral resolving agents72–85
Reductive alkylation4-NitrobenzoylglycylglycineProtein conjugates65

N-Alkylation with long-chain alkyl halides (e.g., 1-bromodecane) produces surfactants critical for micelle formation in drug delivery systems. Conversely, acylation with fluorinated carboxylic acids yields chiral resolving agents for enantiomer separation.

Fluorous and Polyfluoroalkyl-Modified Analogues

Incorporating fluorinated groups enhances lipophilicity and metabolic stability. Key synthetic routes include:

  • Mannich Reactions: N-Methyl-D-glucamine reacts with perfluoroalkyl iodides (e.g., C₆F₁₃CH₂CH₂I) to form fluorous tertiary amines (Fig. 2). These derivatives exhibit partition coefficients (log P) of 3.8–4.2 in FC-72/water systems, ideal for fluorous-phase separations.
  • Thioglycoside Synthesis: 1-Thiophenyl glucosazides undergo C4/C6 deoxyfluorination using DAST (diethylaminosulfur trifluoride), yielding trifluorinated analogs with 89% enantiomeric excess.

Supramolecular Assembly via Mannich Reactions

D-Glucamine participates in Mannich reactions to construct supramolecular architectures. For example, calixresorcinarene derivatives modified with N-methyl-D-glucamine form stable nanoparticles (CAC = 2.8 mM) through H-bonding between hydroxyl groups (Fig. 3). These assemblies enhance the solubility of hydrophobic drugs like paclitaxel by 15-fold compared to unmodified calixarenes.

Self-Healing Hydrogels for Biomedical Engineering

D-Glucamine-based hydrogels exhibit remarkable self-repairing properties due to dynamic covalent bonding and supramolecular interactions. The N-alkylamido-D-glucamine glycine conjugates developed by researchers form hydrogels through a balance of hydrogen bonding and hydrophobic effects [4]. These networks demonstrate:

  • Autonomous healing: Fractured hydrogel interfaces reconnect within 30 minutes at 37°C through reversible amide bond reformation [4].
  • Strain recovery: 92% modulus recovery after 10 compression cycles at 50% strain [4].

The structural basis for self-healing lies in the D-glucamine head group's three hydroxyl groups, which participate in transient crosslinks. When combined with glycine spacers, these systems achieve optimal chain mobility for bond reconfiguration while maintaining structural integrity [4] [6].

Thixotropic Properties in Low-Molecular-Weight Gelators

D-Glucamine derivatives excel as thixotropic gelators due to their unique molecular architecture:

PropertyD-Glucamine GelatorConventional Gelator
Critical Gelation Conc.0.2 wt%1-5 wt%
Recovery Time<60 s5-10 min
Yield Stress350 Pa50-100 Pa

The thixotropic behavior arises from the 4,6-O-phenylethylidene acetal protecting group, which enables rapid structural reorganization under shear stress [3] [4]. Applications include:

  • Injectable drug depots maintaining structural integrity post-injection [4]
  • 3D bioprinting matrices with shape fidelity after extrusion [6]

Graphene-Based Hydrogels for Environmental Remediation

While direct studies on D-glucamine/graphene composites remain limited, the compound's functional groups suggest potential synergy with graphene oxide (GO) sheets:

  • Composite formation mechanism:
    • π-π stacking between GO and aromatic protecting groups
    • Hydrogen bonding via hydroxyl groups
    • Ionic interactions with quaternary ammonium derivatives [7]

Preliminary studies on analogous systems show:

  • 95% heavy metal ion adsorption efficiency (Pb²⁺, Cu²⁺)
  • 85% organic dye removal capacity over 5 cycles [7]

Cucurbituril Complexation for Host-Guest Systems

Although cucurbituril recognition studies primarily focus on D-glucosamine, structural parallels suggest D-glucamine's potential in host-guest chemistry:

Key interaction sites:

  • Secondary hydroxyl groups for hydrogen bonding
  • Hydrophobic acetal protections for cavity inclusion
  • Amide derivatives for charge-assisted complexation [8]

Molecular modeling predicts binding constants (Kₐ) of 10³-10⁴ M⁻¹ for D-glucamine-cucurbit [7]uril complexes, comparable to glucosamine derivatives [8]. Potential applications include:

  • Stimuli-responsive drug release systems
  • Molecular sensing platforms

XLogP3

-3.4

UNII

5QN16UUF80

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (60%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

488-43-7

Wikipedia

Glucamine

Use Classification

Cosmetics -> Hair conditioning; Humectant

Dates

Modify: 2023-09-18

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